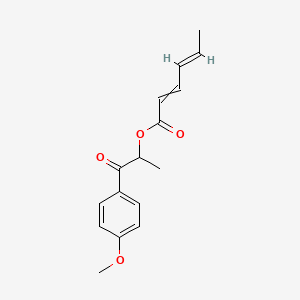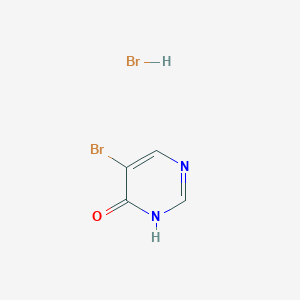![molecular formula C9H16N4 B11714033 1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine](/img/structure/B11714033.png)
1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine is a nitrogen-containing heterocyclic compound. It is characterized by the presence of a pyrazole ring and a piperazine ring, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine typically involves the reaction of 1-methyl-1H-pyrazole with piperazine. One common method uses phenylhydrazine and ethyl acetoacetate as starting materials, followed by cyclization, chloride acetylation, substitution, and deacetalization . Another method involves using 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine under acid catalysis .
Industrial Production Methods
The industrial production of this compound is designed to be efficient and scalable. The methods avoid the use of highly toxic or expensive reagents, making them suitable for large-scale production. The reaction steps are optimized for safety and simplicity, ensuring that the process is both cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can yield alkanes or amines .
Applications De Recherche Scientifique
1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a building block for bioactive molecules.
Industry: It is used in the production of agrochemicals and dyestuffs.
Mécanisme D'action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For example, as an intermediate for dipeptidyl peptidase-4 inhibitors, it helps regulate blood sugar levels by inhibiting the enzyme that degrades incretin hormones . This inhibition increases the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon release, leading to improved blood sugar control.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound is similar in structure but has a phenyl group instead of a methyl group.
1-Methyl-1H-pyrazole: This compound lacks the piperazine ring and is simpler in structure.
3-Amino-1-methyl-1H-pyrazole: This compound has an amino group instead of a piperazine ring.
Uniqueness
1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine is unique due to its combination of a pyrazole ring and a piperazine ring, which provides it with distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Propriétés
Formule moléculaire |
C9H16N4 |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
1-[(1-methylpyrazol-3-yl)methyl]piperazine |
InChI |
InChI=1S/C9H16N4/c1-12-5-2-9(11-12)8-13-6-3-10-4-7-13/h2,5,10H,3-4,6-8H2,1H3 |
Clé InChI |
WKMVAUIUJYVRHX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E)-N-[(furan-2-yl)methyl]-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide](/img/structure/B11713964.png)
![3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}propanoic acid](/img/structure/B11713968.png)

![Methyl 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B11713986.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11714001.png)

![4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid](/img/structure/B11714013.png)
![(R)-4-[(R)-sec-Butyl]oxazolidine-2,5-dione](/img/structure/B11714021.png)
![(2E)-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11714034.png)

![2'-Allyl-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B11714044.png)
![2-[2-(1-Cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid](/img/structure/B11714050.png)

